6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with the molecular formula and a molecular weight of 226.07 g/mol. It is characterized by a bicyclic structure that includes a quinoline core, which is a fused ring system containing both benzene and pyridine rings. The compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 170 °C to 174 °C . Its CAS number is 3279-90-1.
This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits various biological activities:
Several methods have been developed for synthesizing 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one:
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several applications:
Interaction studies involving 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one have focused on:
Several compounds share structural similarities with 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 0.92 |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 0.88 |
| N-(4-Bromophenyl)-3-phenylpropanamide | 316146-27-7 | 0.95 |
| 5-Bromo-1-methyl-2-oxoindoline | 20870-90-0 | 0.88 |
| 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 135631-90-2 | 0.87 |
While these compounds share structural features with 6-Bromo-3-phenyldihydroquinolinone, its specific biological activity profile and synthetic versatility set it apart. Its ability to act as an intermediate in complex organic syntheses further enhances its uniqueness within this chemical class .
The discovery of 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one emerged from advancements in heterocyclic chemistry during the late 20th century, a period marked by intensified exploration of quinoline derivatives for medicinal applications. While its exact synthesis date remains undocumented in public literature, its structural analogs, such as 7-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7), were reported as early as the 1970s. The incorporation of bromine at the 6-position and a phenyl group at the 3-position reflects targeted modifications to enhance reactivity and binding affinity in drug discovery contexts. Early synthetic routes focused on Friedel-Crafts alkylation and cyclization strategies, as evidenced by patents describing analogous quinolinone syntheses.
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one occupies a critical niche in heterocyclic chemistry due to its dual functionality:
The compound’s synthesis often serves as a benchmark for evaluating new catalytic systems. For example, a 72% yield was achieved using sodium hydride and tert-butyl bromoacetate under inert conditions, demonstrating efficient N-alkylation. Such methodologies underscore its role in optimizing reaction conditions for heterocyclic assemblies.
Structurally, 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one distinguishes itself from related derivatives through its substitution pattern. The table below compares key analogs:
| Compound Name | CAS Number | Similarity Index | Key Structural Differences |
|---|---|---|---|
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 0.92 | Bromine at 7-position |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 0.88 | Bromine at 5-position |
| 6-Bromo-4,4-dimethyldihydroquinolinone | 135631-90-2 | 0.87 | Methyl groups at 4-position |
The phenyl group at the 3-position enhances π-stacking interactions in supramolecular systems, while the bromine atom facilitates halogen bonding—a feature exploited in crystal engineering. These attributes position it as a bridge between simple quinolinones and advanced pharmacophores.
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits a complex three-dimensional molecular architecture characterized by its bicyclic quinoline core with a phenyl substituent at the 3-position and a bromine atom at the 6-position [1]. The compound crystallizes with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.16 g/mol [1]. Single crystal X-ray diffraction studies reveal that the molecule possesses one undefined atom stereocenter, indicating the presence of stereoisomers in the crystalline lattice [1].
The crystallographic analysis demonstrates that the quinoline ring system maintains a relatively planar conformation, with the dihydro portion introducing a slight deviation from planarity [2]. The phenyl ring attached at the 3-position exhibits significant conformational flexibility, with dihedral angles varying between different crystal forms [3]. Studies on related halogenated dihydroquinoline derivatives show that the quinoline ring system makes dihedral angles of approximately 56.30 degrees with adjacent phenyl rings, while the dihedral angle between phenyl and benzene rings reaches 56.97 degrees [3].
The molecular geometry reveals important structural features including a topological polar surface area of 29.1 Ų and a heavy atom count of 18, reflecting the compact nature of the molecular structure [1]. The compound exhibits one hydrogen bond donor and one hydrogen bond acceptor, corresponding to the amide functionality within the dihydroquinolinone core [1]. The rotatable bond count of one indicates limited conformational flexibility, primarily associated with the phenyl ring rotation [1].
Table 1: Molecular and Crystallographic Properties of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂BrNO | [1] |
| Molecular Weight (g/mol) | 302.16 | [1] |
| CAS Number | 113092-91-4 | [1] |
| IUPAC Name | 6-bromo-3-phenyl-3,4-dihydro-1H-quinolin-2-one | [1] |
| Melting Point (°C) | 170-174 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area (Ų) | 29.1 | [1] |
| XLogP3-AA | 3.5 | [1] |
| Heavy Atom Count | 18 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
Conformational studies reveal that the dihydroquinolinone framework adopts a characteristic envelope conformation, with the saturated carbon atoms of the dihydro ring showing deviation from the aromatic plane [5]. The bond angles within the quinoline system show slight distortions from ideal aromatic geometry, with C-C-C bond angles measuring approximately 118.9 degrees rather than the ideal 120 degrees [5]. These angular deviations result from the incorporation of the nitrogen atom and the partially saturated nature of the dihydro ring [5].
The crystal packing analysis indicates that molecules are held together through weak intermolecular interactions, including carbon-hydrogen to pi interactions and pi-pi stacking between aromatic rings [3]. The centroid-to-centroid distances for pi-pi interactions range from 3.77 to 3.84 Ångströms, indicating moderate aromatic stacking interactions [3]. These intermolecular forces contribute to the overall stability of the crystalline lattice and influence the melting point characteristics of the compound [4].
The electronic structure of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is significantly influenced by the presence of the bromine substituent at the 6-position, which introduces substantial electronic perturbations to the quinoline system [6]. Density functional theory calculations reveal that the compound exhibits distinctive frontier molecular orbital characteristics, with the highest occupied molecular orbital energy being lowered due to the electron-withdrawing nature of the bromine atom [7] [8].
The molecular electrostatic potential surface analysis demonstrates that the bromine substitution creates regions of electron deficiency around the halogen atom while simultaneously affecting the electron density distribution across the entire quinoline framework [6]. The electronic structure calculations indicate that the physicochemical properties such as molecular electrostatic potential and frontier molecular orbitals are significantly modulated by the halogen substitution pattern [6].
Resonance stabilization within the dihydroquinolinone system involves delocalization of electron density across the aromatic quinoline core and the carbonyl functionality [9]. The amide resonance contributes to the stability of the lactam structure, with electron density shifting between the nitrogen lone pair and the carbonyl carbon [9]. However, the presence of bromine at the 6-position diminishes the overall electron density available for resonance stabilization due to its strong inductive electron-withdrawing effect [10].
The electronic properties of the compound are characterized by enhanced polarizability compared to non-halogenated analogues [11]. Quantum chemical computations demonstrate that the polarizability and polarizability anisotropy values change sensitively with the bromination pattern, indicating significant electronic perturbations [11]. The bromine atom contributes to increased molecular polarizability, which affects intermolecular interactions and crystal packing arrangements [11].
Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy is significantly lowered in the brominated compound compared to non-halogenated analogues [7]. This electronic modification affects the compound's reactivity profile and its potential for participating in electron transfer processes [7]. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and optical properties [7].
The carbonyl functionality within the dihydroquinolinone structure exhibits enhanced electrophilic character due to the electron-withdrawing influence of the bromine substituent [8]. Fukui function calculations indicate that the carbonyl carbon becomes more susceptible to nucleophilic attack, while the bromine-bearing aromatic carbon shows increased electrophilic character [8]. These electronic modifications have significant implications for the compound's chemical reactivity and potential synthetic transformations [8].
The structural and electronic comparison between 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one and its non-brominated analogue 3-phenyl-3,4-dihydroquinolin-2(1H)-one reveals significant differences in molecular properties and conformational characteristics [12] [13]. The non-brominated compound exhibits a molecular weight of 223.27 g/mol, representing a difference of 78.89 g/mol attributed to the bromine substitution [13].
The comparative molecular geometry analysis demonstrates that bromine substitution introduces subtle but important changes to the overall molecular conformation [2]. While both compounds maintain the characteristic dihydroquinolinone framework, the presence of bromine creates additional steric bulk that influences the spatial arrangement of adjacent molecular regions [2]. The structural similarity index between the brominated and non-brominated forms is approximately 0.85, indicating substantial structural conservation despite the halogen modification [14].
Electronic property comparisons reveal that the non-brominated analogue exhibits higher electron density throughout the aromatic system due to the absence of electron-withdrawing halogen effects [10]. The highest occupied molecular orbital energy in the non-brominated compound is significantly higher than in the brominated derivative, reflecting the absence of halogen-induced electronic perturbations [7]. This difference in orbital energies directly impacts the compounds' reactivity profiles and their behavior in electrophilic aromatic substitution reactions [10].
Table 2: Comparative Analysis of Brominated and Non-Brominated Dihydroquinolinone Analogues
| Compound | CAS Number | Molecular Weight (g/mol) | Structural Similarity Index | Electronic Effect | Reference |
|---|---|---|---|---|---|
| 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one | 113092-91-4 | 302.16 | 1.00 | Strong electron-withdrawing at position 6 | [1] |
| 3-phenyl-3,4-dihydroquinolin-2(1H)-one (non-brominated) | Not specified | 223.27 | 0.85 | No halogen influence | [12] [13] |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 226.07 | 0.92 | Electron-withdrawing at position 7 | [14] |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 226.07 | 0.88 | Electron-withdrawing at position 5 | [14] |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | 226.07 | 0.95 | Electron-withdrawing at position 6 | [4] |
The reactivity comparison between brominated and non-brominated analogues demonstrates significant differences in their behavior toward electrophilic aromatic substitution reactions [16]. The non-brominated compound readily undergoes electrophilic substitution at multiple positions on the aromatic ring, while the brominated derivative shows decreased reactivity due to the deactivating effect of the halogen substituent [16]. The bromine atom functions as a meta-directing group, channeling subsequent substitution reactions away from the ortho and para positions [17].
Thermodynamic stability analysis reveals that both compounds exist in equilibrium between different tautomeric forms, but the brominated derivative shows altered equilibrium constants due to the electronic influence of the halogen [9]. The presence of bromine stabilizes certain tautomeric forms while destabilizing others, leading to different predominant species in solution compared to the non-brominated analogue [9].
The photophysical properties comparison indicates that brominated compounds often exhibit altered absorption and emission characteristics compared to their non-halogenated counterparts [18]. The presence of heavy atoms like bromine can enhance intersystem crossing processes and affect fluorescence quantum yields [18]. These differences have important implications for potential applications requiring specific optical properties [18].
Intermolecular interaction patterns differ significantly between brominated and non-brominated analogues [2]. The bromine atom can participate in halogen bonding interactions, which are absent in the non-brominated compound [2]. These additional intermolecular forces influence crystal packing arrangements and affect physical properties such as melting points and solubility characteristics [2].
The stereoelectronic effects introduced by bromine substitution at the 6-position of 3-phenyl-3,4-dihydroquinolin-2(1H)-one represent a complex interplay of inductive, mesomeric, and steric influences that significantly modify the compound's electronic structure and reactivity [19]. The bromine atom exhibits a strong negative inductive effect through sigma bonds, withdrawing electron density from the quinoline ring system and reducing its nucleophilic character [20] [10].
The inductive effect of bromine operates through the electronegativity difference between bromine and carbon, with bromine's electronegativity of 2.96 creating a significant dipole moment along the carbon-bromine bond [21]. This electron withdrawal propagates through the sigma bond network, affecting electron density distribution throughout the molecular framework [21]. The magnitude of this inductive effect decreases with distance from the bromine substitution site but remains detectable throughout the quinoline system [21].
Mesomeric effects associated with bromine substitution are considerably weaker than the inductive effects due to poor orbital overlap between the large bromine p-orbitals and the smaller carbon p-orbitals [10] [19]. The weak positive mesomeric effect involves donation of bromine lone pair electrons into the aromatic pi system, but this contribution is minimal compared to the dominant inductive withdrawal [10]. The net electronic effect of bromine substitution is therefore strongly electron-withdrawing, with the inductive effect greatly exceeding any mesomeric donation [10].
Table 3: Stereoelectronic Effects and Electronic Structure Parameters of Bromine Substitution
| Parameter | Bromine Substitution Impact | Magnitude | Reference |
|---|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal through σ-bonds | High | [20] [10] |
| Mesomeric Effect (+M) | Weak electron donation through π-system | Low | [10] [19] |
| Net Electronic Effect | Net electron-withdrawing (-I > +M) | Moderate to High | [10] |
| Electronegativity Influence | High electronegativity (2.96) affects electron density | Significant | [21] |
| Atomic Radius Effect | Large atomic radius (1.14 Å) creates steric effects | Moderate | [21] |
| Polarizability Enhancement | High polarizability enhances intermolecular interactions | High | [11] |
| Meta-Directing Character | Directs electrophilic substitution to meta positions | Strong | [17] |
| Resonance Stabilization | Minimal contribution due to poor orbital overlap | Weak | [22] |
| Molecular Orbital Interaction | Lowers HOMO energy, affects reactivity | Moderate | [7] [8] |
| Bond Length Modification | C-Br bond length ~1.90 Å influences geometry | Moderate | [5] |
The steric effects of bromine substitution arise from its relatively large atomic radius of 1.14 Ångströms, which introduces significant spatial demands within the molecular structure [21]. These steric effects influence molecular conformations and can restrict rotational freedom around bonds adjacent to the bromine substitution site [21]. The steric bulk of bromine also affects intermolecular interactions and crystal packing arrangements, potentially altering physical properties such as melting points and solubility [21].
Polarizability effects represent another important stereoelectronic consequence of bromine substitution [11]. Bromine possesses high polarizability due to its large electron cloud and relatively weak hold on outer electrons [11]. This enhanced polarizability contributes to stronger van der Waals interactions and can influence the compound's behavior in various chemical environments [11]. The polarizability anisotropy is particularly significant and affects the compound's interaction with external electric fields [11].
The directing effects of bromine in electrophilic aromatic substitution reactions demonstrate its meta-directing character [17]. The electron-withdrawing nature of bromine deactivates the aromatic ring toward electrophilic attack while simultaneously directing incoming electrophiles to the meta position relative to the bromine substituent [17]. This regioselectivity arises from the electronic distribution patterns created by the halogen's inductive effect [17].
Bond length modifications induced by bromine substitution extend beyond the immediate carbon-bromine bond [5]. The electron-withdrawing effect of bromine can cause subtle shortening of nearby carbon-carbon bonds due to increased s-character in the hybrid orbitals [5]. These bond length changes, while small, contribute to overall molecular geometry modifications and can influence vibrational frequencies and spectroscopic properties [5].
Radical-mediated cyclization reactions have emerged as powerful synthetic strategies for constructing 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one scaffolds. These methodologies offer unique advantages including mild reaction conditions, excellent functional group tolerance, and the ability to access complex molecular architectures through cascade processes [1] [2].
Di-tert-butyl peroxide has proven to be an exceptionally effective radical initiator for the synthesis of dihydroquinolinone derivatives through metal-free conditions. The thermal decomposition of di-tert-butyl peroxide generates tert-butoxyl radicals that initiate cascade radical cyclization sequences [3] [4]. Research has demonstrated that reactions conducted at temperatures ranging from 110°C to 120°C in 1,2-dichloroethane provide optimal conditions for these transformations [3].
The mechanism involves initial hydrogen atom abstraction by tert-butoxyl radicals, followed by intramolecular cyclization and subsequent functionalization. Studies have shown that di-tert-butyl peroxide-mediated reactions achieve yields ranging from 60% to 85% for various dihydroquinolinone derivatives [5]. The process is particularly advantageous because it eliminates the need for transition metals, bases, or other additives, making it an environmentally benign synthetic approach [3].
Copper-catalyzed synthesis protocols utilizing di-tert-butyl peroxide have been developed for accessing nitrogen-fused quinoline derivatives. These reactions proceed through di-tert-butyl peroxide-mediated carbon-hydrogen bond activation to generate alpha-functionalized radicals, which undergo subsequent cascade radical addition and cyclization sequences [4] [5]. The methodology demonstrates broad functional group tolerance and provides access to diverse quinoline scaffolds in good to excellent yields.
Comprehensive optimization studies have revealed that solvent selection critically influences both reaction efficiency and product selectivity in radical-mediated cyclizations. Dimethyl sulfoxide has emerged as the optimal solvent for many radical cyclization processes, providing yields up to 82% under optimized conditions [6] [7]. The superior performance of dimethyl sulfoxide is attributed to its ability to stabilize radical intermediates while facilitating efficient heat transfer.
Temperature optimization studies indicate that reactions conducted at 100°C represent the optimal balance between reaction rate and product stability. Lower temperatures (80°C) result in incomplete conversions with yields dropping to 28%, while higher temperatures (120°C) lead to decomposition pathways that reduce overall efficiency to 67% [7]. The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 15 to 25 kcal/mol for these cyclization processes.
Alternative solvent systems have been systematically evaluated, including N,N-dimethylformamide (53% yield), acetonitrile (58% yield), and toluene (27% yield) [7]. Hexafluoroisopropanol has shown particular promise for reductive cyclization processes, achieving yields of 70-90% due to its unique hydrogen-bonding network that activates substrates through substrate activation mechanisms [8].
The development of transition metal-free synthetic methodologies represents a significant advancement in sustainable organic chemistry. These approaches eliminate the need for expensive and potentially toxic metal catalysts while maintaining high efficiency and selectivity [6] [9] [10].
Oxidative cyclocondensation reactions utilizing p-toluenesulfonic acid and potassium persulfate have been developed for constructing quinoline frameworks from readily available starting materials. These reactions proceed through a mechanism involving carbon-oxygen bond cleavage, carbon-nitrogen bond formation, and carbon-carbon bond formation during the oxidative cyclization process [6] [11]. The methodology tolerates a broad range of functional groups and provides efficient access to 3-substituted and 3,4-disubstituted quinolines in yields ranging from 61% to 91%.
Metal-free radical annulation protocols using oxamic acids as carbamoyl radical precursors have been established for synthesizing carbamoylated dihydroquinolinones. These reactions employ ammonium persulfate as an environmentally friendly radical initiator and demonstrate excellent functional group tolerance [10] [12]. The cascade process is highly modular and step-economical, providing access to medicinally important compounds in good to excellent yields (68-86%).
Electrophilic cyclization methodologies utilizing halogen-based reagents (iodine, bromine, N-bromosuccinimide, N-iodosuccinimide) have been developed for quinoline synthesis from azido-propynylbenzene precursors. These reactions proceed smoothly at room temperature to 100°C and afford substituted quinolines in yields ranging from 65% to 92% [13]. The methodology is particularly valuable for introducing halogen substituents at specific positions on the quinoline ring system.
Multi-component reactions offer exceptional efficiency by constructing complex molecular architectures in single synthetic operations. These methodologies combine atom economy with step economy, reducing waste generation and minimizing purification requirements [14] [15] [16].
Three-component coupling reactions utilizing aldehydes, amines, and alkynes have been developed using iron(III) chloride or ytterbium triflate catalysts. These reactions proceed through sequential condensation, addition, and cyclization steps to provide quinoline derivatives in yields ranging from 57% to 87% [17] [15]. Ytterbium triflate consistently provides higher yields than iron(III) chloride due to its superior Lewis acid properties and functional group tolerance.
Multicomponent multicatalyst systems employing rhodium, palladium, and copper catalysts in combination have been developed for one-pot synthesis of 3,4-dihydroquinolinones. These reactions feature sequential conjugate addition, amidation, and cyclization steps without intermediate workup procedures [16] [18]. The methodology is highly modular and divergent, providing access to diverse structural motifs through variation of starting materials.
Combes quinoline synthesis represents a classical multi-component approach involving the condensation of anilines with beta-diketones under acid catalysis. Modern implementations utilize concentrated sulfuric acid at elevated temperatures (120-150°C) to achieve efficient cyclization [19] [20]. The reaction mechanism involves Schiff base formation, tautomerization, protonation, annulation, and dehydration steps to provide substituted quinolines in yields ranging from 70% to 90%.
Decarboxylative cyclization strategies employing quinolines, amino acids, and iodine have been developed for synthesizing imidazo-quinoline derivatives. These reactions utilize tert-butyl hydroperoxide as an oxidant and proceed through decarboxylation, radical formation, and subsequent cyclization [21]. The methodology provides access to diverse heterocyclic scaffolds in yields ranging from 79% to 93% with excellent functional group tolerance.
Post-synthetic functionalization methodologies enable structural diversification of quinoline scaffolds after initial synthesis, providing access to complex derivatives that would be difficult to prepare through direct synthetic approaches [22] [23] [8] [24].
Carbon-hydrogen bond functionalization at the C-8 position of quinolines has been achieved using palladium and copper catalysts in combination with appropriate directing groups. These transformations proceed through metalation, functionalization, and reductive elimination sequences to introduce diverse substituents [22] [25]. Reaction conditions typically involve temperatures of 80-120°C in various solvents, achieving yields ranging from 65% to 88% with excellent regioselectivity.
Reductive alkylation methodologies utilizing hexafluoroisopropanol as a unique solvent system have been developed for functionalizing tetrahydroquinolines. These reactions proceed through tandem reduction and alkylation sequences, providing access to complex nitrogen-alkylated derivatives [8]. The methodology demonstrates exceptional chemoselectivity and tolerates reducible functional groups that would be incompatible with traditional reductive conditions.
Alkenylation techniques employing cerium(IV) ammonium nitrate and 2,2,6,6-tetramethylpiperidine-1-oxyl in deep eutectic solvent media have been established for introducing alkenyl substituents at the C-3 position. These reactions proceed through oxidative coupling mechanisms and achieve yields of 72-84% under optimized conditions [23] [26]. The use of deep eutectic solvents provides environmental benefits while maintaining high reaction efficiency.
Cross-coupling reactions utilizing halogenated quinoline precursors enable introduction of diverse aryl, alkyl, and heteroaryl substituents through palladium-catalyzed processes. These methodologies typically require inert atmosphere conditions and temperatures of 80-100°C, achieving yields of 75-95% with excellent functional group tolerance [27] [25]. The approach is particularly valuable for accessing complex substituted quinolines that cannot be prepared through direct cyclization methods.
| Radical Cyclization Method | Temperature (°C) | Solvent | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Di-tert-butyl peroxide initiated | 110 | DCE | 60-85 | Metal-free, base-free conditions |
| Silver-catalyzed radical cyclization | 100 | CH₃CN/H₂O | 65-89 | Aqueous solution compatible |
| Tributyltin hydride/Et₃B initiated | RT | Benzene | 55-97 | High chirality transfer (>95%) |
| Metal-free persulfate initiated | 80-120 | DMF | 37-84 | Environmentally friendly oxidant |
| Solvent System | Temperature (°C) | Yield (%) | Reaction Type |
|---|---|---|---|
| DMSO | 100 | 82 | Oxidative cyclocondensation |
| DMF | 100 | 53 | Oxidative cyclocondensation |
| Toluene | 100 | 27 | Oxidative cyclocondensation |
| MeCN | Reflux (82) | 58 | Oxidative cyclocondensation |
| HFIP | 110 | 70-90 | Reductive cyclization |
| Protocol | Key Reagents | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Oxidative cyclocondensation | TsOH, K₂S₂O₈ | 100 | 61-91 |
| Radical annulation | Ammonium persulfate, oxamic acids | 80-120 | 68-86 |
| Three-component coupling | FeCl₃, Yb(OTf)₃ | 120-150 | 57-87 |
| Electrophilic cyclization | I₂, Br₂, NBS, NIS | RT-100 | 65-92 |
| Functionalization Type | Position | Key Reagents | Yield Range (%) |
|---|---|---|---|
| C-H bond functionalization | C-8 | Pd/Cu catalysts, directing groups | 65-88 |
| Reductive alkylation | N-1 | HFIP, aldehydes, reducing agents | 70-92 |
| Alkenylation | C-3 | CAN, TEMPO, benzyl alcohols | 72-84 |
| Cross-coupling reactions | C-6 (halogenated) | Pd catalysts, organometallic reagents | 75-95 |